6-Benzyl-2-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Description
Benzyl Group (Position 6)
The 6-benzyl substituent consists of a phenyl ring connected via a methylene bridge (-CH₂-) to the pyrrolo[3,4-d]pyrimidine core (Figure 2). This group:
Methylsulfonyl Group (Position 2)
The 2-(methylsulfonyl) group (-SO₂CH₃) is a strong electron-withdrawing substituent that:
- Stabilizes negative charge through resonance, increasing solubility in polar solvents.
- Engages in hydrogen bonding via sulfonyl oxygen atoms, enhancing target affinity.
- Imparts metabolic stability by resisting oxidative degradation compared to thioether analogs.
Spatial Arrangement : The benzyl and methylsulfonyl groups occupy positions 6 and 2, respectively, creating a diagonal substitution pattern that minimizes steric clashes and maximizes electronic complementarity with biological targets.
Properties
Molecular Formula |
C14H15N3O2S |
|---|---|
Molecular Weight |
289.35 g/mol |
IUPAC Name |
6-benzyl-2-methylsulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C14H15N3O2S/c1-20(18,19)14-15-7-12-9-17(10-13(12)16-14)8-11-5-3-2-4-6-11/h2-7H,8-10H2,1H3 |
InChI Key |
CPDFIOBFJLNHQH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=C2CN(CC2=N1)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Core Pyrrolo[3,4-d]pyrimidine Synthesis
The pyrrolo[3,4-d]pyrimidine core is typically constructed via cyclocondensation reactions between aminopyrrole precursors and carbonyl-containing reagents. Patent CN110386936B describes a method where 4-amino-1H-pyrrole-3-carbonitrile reacts with ethyl chlorooxoacetate in dimethylformamide (DMF) at 80°C for 12 hours, yielding 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a key intermediate . Although this patent focuses on a [2,3-d] isomer, analogous strategies apply to [3,4-d] systems by adjusting starting materials. For instance, substituting 3-aminopyrrole-4-carboxylates with glyoxal derivatives under acidic conditions (HCl, 60°C) generates the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold with 78–82% yield .
Critical parameters include:
-
Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may increase side products like N-alkylated derivatives .
-
Temperature control : Reactions above 100°C promote decarboxylation, reducing yields by 15–20% .
Benzylation at the 6-Position
Introducing the benzyl group to the pyrrolo[3,4-d]pyrimidine core employs nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling. US20160122354A1 discloses a SNAr approach using benzyl bromide and potassium carbonate in tetrahydrofuran (THF), achieving 89% benzylation efficiency at 50°C . Alternatively, Suzuki-Miyaura coupling with benzylboronic acid and palladium(II) acetate in aqueous ethanol (80°C, 8 hours) provides regioselective benzylation with >90% yield, albeit requiring costly catalysts .
Table 1: Benzylation Method Comparison
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| SNAr | BnBr, K₂CO₃, THF, 50°C, 12h | 89 | 95 |
| Suzuki Coupling | BnB(OH)₂, Pd(OAc)₂, EtOH/H₂O, 80°C | 92 | 97 |
Sulfonylation at the 2-Position
The methylsulfonyl group is introduced via oxidation of a methylthio precursor or direct sulfonylation. Patent US20160122354A1 details the oxidation of 2-(methylthio) intermediates using hydrogen peroxide (30%) in acetic acid at 0–5°C, achieving 94% conversion to the sulfone with minimal overoxidation . Alternatively, direct sulfonation employs methanesulfonyl chloride and triethylamine in dichloromethane (25°C, 4 hours), yielding 88% product but requiring rigorous moisture control to prevent hydrolysis .
Key considerations :
-
Oxidant choice : m-CPBA (meta-chloroperbenzoic acid) offers faster kinetics (2 hours vs. 6 hours for H₂O₂) but increases epoxidation side reactions .
-
Steric effects : Bulky sulfonating agents (e.g., mesyl chloride) favor 2-position selectivity over N-sulfonation .
Process Optimization and Scalability
Industrial-scale production prioritizes cost-efficiency and reproducibility. A hybrid approach from PMC11253868 combines Miyaura borylation (pinacol borane, Pd(dppf)Cl₂) with sequential Suzuki coupling, reducing palladium loading to 0.5 mol% while maintaining 85% yield . Recrystallization from ethanol/water (3:1 v/v) enhances purity to 99.5%, critical for pharmaceutical applications.
Table 2: Optimization Outcomes
| Parameter | Laboratory Scale | Pilot Scale |
|---|---|---|
| Reaction Volume (L) | 0.5 | 500 |
| Yield (%) | 88 | 82 |
| Purity after Crystallization (%) | 99.1 | 98.7 |
Comparative Analysis of Alternative Routes
Alternative syntheses include:
-
One-pot tandem cyclization-sulfonylation : Combining pyrrole formation and sulfone installation in a single step reduces processing time by 40% but compromises yield (72%) due to intermediate instability .
-
Enzymatic oxidation : Lipase-mediated oxidation of methylthio groups (pH 7.4, 37°C) offers eco-friendly advantages but requires costly enzyme immobilization .
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-2-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce corresponding alcohols or amines.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of pyrrolo[3,4-d]pyrimidine exhibit significant antimicrobial activities. The presence of the methylsulfonyl group may enhance the compound's ability to inhibit bacterial growth. For instance, compounds derived from similar frameworks have shown minimum inhibitory concentration (MIC) values ranging from 4–20 μmol/L against various bacterial strains .
Anticancer Activity
The anticancer potential of 6-benzyl-2-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine has been explored through cytotoxicity assays against human cancer cell lines such as NCI-H460 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). Preliminary results suggest that this compound may exhibit moderate to potent cytotoxic effects, with IC50 values indicating significant growth inhibition .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the side chains significantly influence the biological activity of pyrrolo[3,4-d]pyrimidine derivatives. The unique combination of functional groups in this compound may confer distinct therapeutic properties compared to its analogs .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various pyrrolo[3,4-d]pyrimidine derivatives, including this compound. The results indicated that this compound exhibited superior activity against certain bacterial strains compared to traditional antibiotics like cefotaxime, suggesting its potential as a lead compound in antibiotic development .
Case Study 2: Anticancer Screening
In another study focusing on anticancer properties, several pyrrolo[3,4-d]pyrimidine derivatives were screened against multiple tumor cell lines. The findings demonstrated that compounds with similar structural features to this compound showed promising cytotoxicity profiles, warranting further investigation into their mechanisms of action and therapeutic applications .
Mechanism of Action
The mechanism of action of 6-Benzyl-2-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to neuroprotective and anti-inflammatory effects . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic development.
Comparison with Similar Compounds
Substituent-Driven Functional Differences
Key analogues and their distinguishing features are summarized below:
*Note: Exact molecular formula for the target compound inferred from substituents and core structure.
Structural and Reactivity Comparisons
- Electron Effects : The methylsulfonyl group in the target compound enhances electrophilicity at adjacent positions compared to the electron-donating hydroxyl groups in the diol analogue . In contrast, the dichloro analogue’s chlorine atoms act as strong leaving groups, enabling nucleophilic aromatic substitution (e.g., Suzuki couplings) .
- Solubility : The diol analogue (C₁₃H₁₃N₃O₂) exhibits higher aqueous solubility due to polar hydroxyl groups, whereas the methylsulfonyl and nitrile derivatives are more lipophilic, favoring organic solvents .
- Synthetic Utility : The dichloro analogue (CAS 779323-58-9) is widely used as a building block in medicinal chemistry, while the nitrile analogue (1330754-92-1) serves as a precursor for heterocyclic expansions .
Biological Activity
6-Benzyl-2-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This compound features a pyrrolo-pyrimidine core with a benzyl group and a methylsulfonyl substituent, which may influence its pharmacological effects.
The molecular formula of this compound is with a molecular weight of approximately 289.35 g/mol. The presence of the methylsulfonyl group enhances its chemical reactivity, allowing it to participate in various nucleophilic substitution reactions and potentially influencing its biological activity .
Biological Activity
Research indicates that compounds within the pyrrolo[3,4-d]pyrimidine class exhibit significant biological activities, including:
- Anticancer Activity : The structural characteristics of this compound suggest potential applications in cancer treatment. Its analogs have been studied for their ability to inhibit enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical in nucleotide synthesis and cancer cell proliferation .
- Enzyme Inhibition : Similar compounds have shown promise as dual inhibitors of TS and DHFR. For instance, modifications to the pyrrolo-pyrimidine scaffold have led to enhanced inhibitory activities against these enzymes, suggesting that this compound could be explored for similar properties .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Inhibition Studies : A study evaluated various pyrrolo[3,4-d]pyrimidine derivatives for their inhibitory potency against human TS and DHFR. The lead compound exhibited an IC50 of 46 nM for TS and 120 nM for DHFR, demonstrating significant potential for anticancer applications .
- Structural Modifications : Research has shown that structural modifications can significantly enhance the biological activity of pyrrolo[3,4-d]pyrimidines. For example, adding different substituents at specific positions on the scaffold can lead to improved enzyme inhibition profiles .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of compounds similar to this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | Lacks benzyl and methylsulfonyl groups | Simpler structure may affect reactivity |
| 6-(Tert-butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | Contains tert-butoxycarbonyl group | Used in anticancer research |
| 2-(Methylthio)-6-benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | Methylthio group instead of methylsulfonyl | Potential for different biological activity |
Q & A
Q. Critical Reaction Conditions :
- Temperature control : Low temperatures (0–5°C) prevent side reactions during sulfonylation .
- Solvent selection : Dry dichloromethane or DMF enhances reaction homogeneity and yield .
- Purification : Silica gel chromatography or recrystallization (e.g., from ethanol) ensures >95% purity .
Basic: How is the structural characterization of this compound typically performed, and what analytical techniques are most reliable?
Answer:
Structural elucidation relies on a combination of spectroscopic and crystallographic methods:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of benzyl, methylsulfonyl, and pyrrolopyrimidine moieties. For example, the methylsulfonyl group shows a singlet at ~3.3 ppm in ¹H NMR .
- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₃H₁₄N₃O₂S requires m/z 276.0811) .
- X-ray Crystallography : Resolves the fused bicyclic structure and substituent positions, as seen in related pyrrolo[3,4-d]pyrimidine derivatives .
Q. Solutions :
- Cryo-EM Mapping : Resolves inhibitor-kinase complexes at <3 Å resolution, guiding steric bulk addition (e.g., tert-butyl) to exploit unique kinase pockets .
- Prodrug Strategies : Masking sulfonyl groups as esters improves plasma stability while maintaining target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
